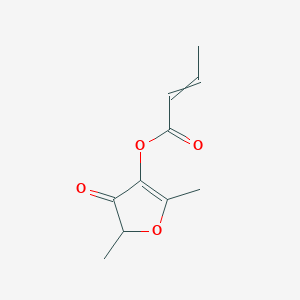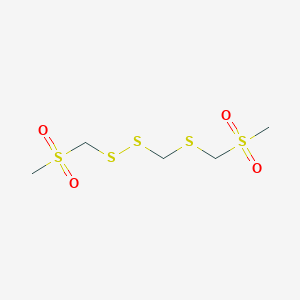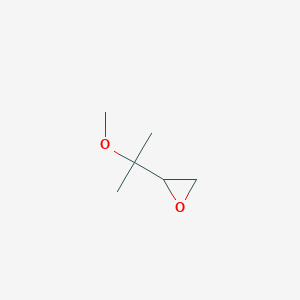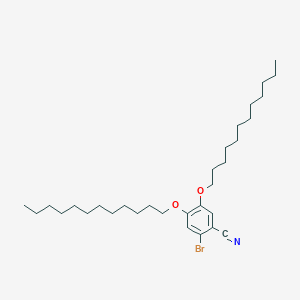
1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate is an organic compound characterized by its unique structure, which includes a cyclohexyl ring and a pent-2-enedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
1-Ethyl 5-methyl 4-cyclohexylpentanoate: Similar structure but lacks the double bond in the pent-2-enedioate moiety.
1-Ethyl 5-methyl 4-cyclohexylhex-2-enedioate: Similar structure with an additional carbon in the chain.
Uniqueness: 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate is unique due to its specific combination of functional groups and structural features. The presence of both the cyclohexyl ring and the pent-2-enedioate moiety provides distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
120780-33-8 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-O-ethyl 5-O-methyl 4-cyclohexylpent-2-enedioate |
InChI |
InChI=1S/C14H22O4/c1-3-18-13(15)10-9-12(14(16)17-2)11-7-5-4-6-8-11/h9-12H,3-8H2,1-2H3 |
InChI Key |
WITLSDVEUYEABO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(C1CCCCC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



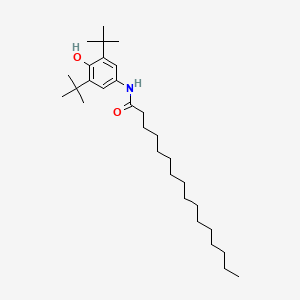

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
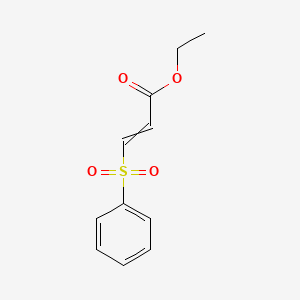
![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)

